![molecular formula C10H13NS2 B2684968 methyl N-(4-methylbenzyl)carbamodithioate CAS No. 866152-83-2](/img/structure/B2684968.png)
methyl N-(4-methylbenzyl)carbamodithioate
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Description
Methyl N-(4-methylbenzyl)carbamodithioate is a chemical compound with the molecular formula C11H13NO2S2. It belongs to the class of carbamodithioates and is commonly used in chemical research and synthesis . The compound’s structure consists of a methyl group attached to a carbamodithioate functional group via a benzyl moiety.
Future Directions
Scientific Research Applications
Antimicrobial Activity
“Methyl N-(4-methylbenzyl)carbamodithioate” has been synthesized and screened for its in vitro growth inhibiting activity against different strains of bacteria and fungi such as Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, S. aureus, Candida albicans and Cryptococcus neoformans . The compounds exhibit moderate to high antibacterial and antifungal activity.
Polymerization
“Methyl N-(4-methylbenzyl)carbamodithioate” has been used as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent in the polymerization of hydroxyalkyl vinyl ethers and dialkyl maleates . This process demonstrates a controlled radical polymerization feature with well-controlled molecular weight and relatively narrower molecular weight distribution.
Synthesis of Drug Candidates
“N-(4-methylphenyl)methylcarbothioamide” is a crucial building block and intermediate in the synthesis of many drug candidates . It has a wide range of applications in medicinal chemistry.
Crystal Structure Analysis
The crystal structure of “N-(4-methylphenyl)methylcarbothioamide” has been studied . This helps in understanding the properties of the compound and its potential applications.
Kinetics Study in Microflow System
“N-(4-methylphenyl)methylcarbothioamide” has been synthesized and its kinetics parameters have been determined in a microflow system . This helps in optimizing the reaction conditions for the synthesis of the compound.
Synthesis of Alternating Copolymers
“Methyl N-(4-methylbenzyl)carbamodithioate” has been used in the synthesis of alternating copolymers of hydroxyalkyl vinyl ethers and dialkyl maleates . The copolymers have an alternating sequential chain structure.
properties
IUPAC Name |
methyl N-[(4-methylphenyl)methyl]carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS2/c1-8-3-5-9(6-4-8)7-11-10(12)13-2/h3-6H,7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNYWOCCYWORJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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